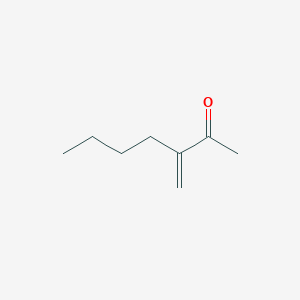

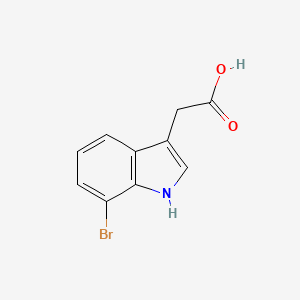

1-Boc-4-苄氧基-3-甲酰吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a benzoxazine containing a benzoxazole structure was achieved through a three-step synthetic method using 2-(4-aminophenyl)-1H-benzoxazole-5-amine and ortho-hydroxybenzaldehyde, as described in one of the papers . Another paper discusses the synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid through esterification, condensation, reduction, and Vilsmeier-Haack reaction . These methods highlight the complexity and versatility of indole chemistry, which could be relevant for the synthesis of "1-Boc-4-Benzyloxy-3-formylindole".

Molecular Structure Analysis

The molecular structure of indole derivatives is confirmed using various spectroscopic techniques. For example, the structure of the synthesized benzoxazine was confirmed by FTIR and 1H NMR spectra . These techniques are crucial for determining the structure and purity of the synthesized compounds. The presence of substituents on the indole ring, such as the benzyloxy and formyl groups in "1-Boc-4-Benzyloxy-3-formylindole", would influence the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in FTIR spectroscopy.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. The papers describe oxidative hydrolysis-oxidative cleavage of borylindoles to afford o-amidophenol derivatives and subsequent cyclization to deliver benzoxazoles . Another paper discusses the palladium-catalyzed dehydrogenation/C-H borylation of isoindolines to synthesize borylated isoindoles . These reactions demonstrate the reactivity of the indole ring and its potential for functionalization at various positions, which is relevant for the synthesis of "1-Boc-4-Benzyloxy-3-formylindole".

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from their molecular structure and the functional groups present. The benzoxazine compound mentioned in one of the papers exhibited a narrow melting peak and curing exothermic peak when analyzed by DSC . These properties are indicative of the thermal behavior of the compound, which is important for its potential applications. The presence of electron-withdrawing or electron-donating substituents on the indole ring would affect the compound's acidity, basicity, and overall reactivity.

科学研究应用

生物活性化合物的催化合成

模块化催化合成:手性 3-氨基-3-芳基氧吲哚的合成,重要的生物活性化合物,涉及使用 Rh 催化的催化方法,其中使用靛红衍生的 N-Boc 保护的酮亚胺。此工艺允许制备新的 3-氨基-3-芳基-2-氧吲哚,具有高官能团相容性和良好的产率。催化方法以其低催化剂负载而著称,并且已用于该底物类型的首批催化对映选择性反应 (Marques & Burke, 2016)。

Ugi 四组分缩合反应

多组分缩合:该化合物参与 Ugi 四组分缩合 (Ugi-4CC) 反应,产生含吲哚基团的新型二肽。这些产物表现出生物活性的潜力,并代表对多组分合成策略的重要贡献 (Shiri 等,2014)。

杂环化合物的合成

吲哚恶唑和吲哚伯烯胺的形成:3/2-甲酰吲哚与 TOSMIC 在特定条件下的反应导致吲哚恶唑和稳定的吲哚伯烯胺的形成。该方法突出了甲酰吲哚在合成复杂杂环结构中的多功能性,扩展了可用于创建具有潜在医药化学应用的新化合物的工具包 (Chakrabarty 等,2005)。

CC-1065 和杜卡霉素类似物的合成

CC-1065 和杜卡霉素类似物的合成:关于天然产物 CC-1065 和杜卡霉素类似物的合成研究,结合结构修饰,利用了 1-Boc-4-苄氧基-3-甲酰吲哚等化合物的效用。这些努力旨在探索结构变化对这些有效分子的生物活性的影响,为开发新的治疗剂做出贡献 (Boger 等,1997)。

氧化和功能化研究

选择性氧化:将 3-烷基-2-甲基吲哚氧化为 3-烷基-2-甲酰吲哚的研究阐明了类似化合物的选择性转化能力。这些反应取决于溶剂的性质,有助于理解与合成有机化学相关的氧化过程 (Itahara 等,1982)。

属性

IUPAC Name |

tert-butyl 3-formyl-4-phenylmethoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)19-17(22)10-7-11-18(19)25-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGERAWRTLSARJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454833 |

Source

|

| Record name | 1-Boc-4-Benzyloxy-3-formylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Benzyloxy-3-formylindole | |

CAS RN |

404888-01-3 |

Source

|

| Record name | 1,1-Dimethylethyl 3-formyl-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404888-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-Benzyloxy-3-formylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)